molecular formula C14H15N3 B15158900 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline CAS No. 804449-49-8

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline

Cat. No.: B15158900
CAS No.: 804449-49-8
M. Wt: 225.29 g/mol
InChI Key: VMXGWSBWVVVWPO-UHFFFAOYSA-N
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Description

Significance of Azobenzene (B91143) Derivatives in Contemporary Chemistry

Azobenzene and its derivatives are a prominent class of azo compounds that have garnered significant attention due to their photoresponsive nature. The central azo bond can undergo reversible trans-cis (or E/Z) isomerization upon irradiation with light of a specific wavelength. nih.gov This photoisomerization induces a significant change in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal components for molecular switches and photosensitive materials. nih.gov

The ability to control molecular shape with light has led to the integration of azobenzene derivatives into a wide array of applications, including:

Materials Science: Development of light-controllable polymers, liquid crystals, and gels.

Pharmacology: Photo-pharmacology, where the activity of a drug can be turned on or off with light.

Data Storage: Exploration in optical data storage due to their bistable nature.

Molecular Machinery: Use as components in light-driven molecular motors and machines.

The properties of azobenzene derivatives can be systematically altered by introducing various substituents to the phenyl rings, affecting their absorption spectra, thermal relaxation rates, and solubility. nih.gov

Overview of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline within Azo Compound Research Landscape

This compound belongs to the family of aminoazobenzenes. The presence of the amino group (-NH₂) on one phenyl ring and an ethyl group (-CH₂CH₃) on the other suggests specific electronic and steric characteristics. The amino group, being an electron-donating group, is known to influence the electronic absorption spectrum of the molecule. The ethyl group, while primarily an alkyl substituent, can affect the compound's solubility and crystal packing.

Given the lack of direct research on this specific molecule, its properties and potential applications are inferred from closely related and well-documented compounds, such as 4-aminoazobenzene (B166484) and its substituted analogs.

Detailed Research Findings (Based on Analogous Compounds)

The synthesis, spectroscopic properties, and potential applications of this compound can be predicted with a high degree of confidence based on the extensive body of research on similar azo dyes.

Synthesis

The most common and well-established method for the synthesis of such azo compounds is through a diazotization-coupling reaction. This two-step process would likely involve:

Diazotization: 3-Ethylaniline would be treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt.

Azo Coupling: The resulting diazonium salt would then be reacted with aniline (B41778) in a coupling reaction to form the final product, 4-[(E/Z)-(3-Ethylphenyl)diazenyl]aniline.

The E (trans) isomer is typically the thermodynamically more stable product, and subsequent photoisomerization with UV light would be required to obtain the Z (cis) isomer.

Spectroscopic Properties

The spectroscopic signature of azo compounds is key to their characterization and understanding their photochromic behavior. Based on analogous compounds, the following properties can be anticipated for this compound:

UV-Visible Spectroscopy: Azobenzene derivatives typically exhibit two characteristic absorption bands: a strong π-π* transition in the UV region and a weaker n-π* transition in the visible region. The position of these bands is sensitive to the substitution pattern. The presence of the amino group is expected to red-shift the π-π* transition.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, C-H stretching from the aromatic and ethyl groups, and the characteristic N=N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show distinct signals for the aromatic protons on both phenyl rings, as well as the characteristic signals for the ethyl group (a quartet and a triplet). The amino protons would likely appear as a broad singlet.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the aromatic carbons and the two carbons of the ethyl group.

Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely show cleavage at the azo bond and loss of the ethyl group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₄H₁₅N₃
Molecular Weight225.29 g/mol
AppearanceLikely a colored solid (e.g., orange, red)
IsomerismExists as E (trans) and Z (cis) isomers

Table 2: Predicted Spectroscopic Data for 4-[(E)-(3-Ethylphenyl)diazenyl]aniline (the more stable isomer)

TechniquePredicted Characteristic Peaks
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), NH₂ (broad singlet), Ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm)
¹³C NMR Aromatic carbons (δ 110-155 ppm), Ethyl group carbons (δ 15-30 ppm)
IR (cm⁻¹) N-H stretch (~3300-3500), C-H stretch (aromatic ~3000-3100, aliphatic ~2850-2960), N=N stretch (~1400-1450)
UV-Vis (nm) π-π* transition (~320-400 nm), n-π* transition (~440-450 nm)

Note: The exact values would require experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

804449-49-8

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

4-[(3-ethylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3/c1-2-11-4-3-5-14(10-11)17-16-13-8-6-12(15)7-9-13/h3-10H,2,15H2,1H3

InChI Key

VMXGWSBWVVVWPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Z 3 Ethylphenyl Diazenyl Aniline

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline. The vibrational modes of azobenzene (B91143) and its derivatives have been studied extensively, providing a solid foundation for spectral interpretation. researchgate.netacs.orgnih.gov

In the FT-IR spectrum, the characteristic N=N stretching vibration of the azo group in the (Z) or cis configuration is a key diagnostic peak. Unlike the trans isomer, which often shows a weak or inactive N=N stretch in the IR due to its symmetry, the less symmetric cis isomer typically exhibits a more prominent band. This vibration is generally observed in the region of 1400-1500 cm⁻¹. researchgate.net The presence of both symmetric and asymmetric N=N stretching modes can be explored, although their intensities may vary.

Other significant vibrational frequencies include the C-H stretching modes of the aromatic rings, which appear above 3000 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) group are expected as two distinct bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration associated with the aniline (B41778) moiety is typically found in the 1250-1350 cm⁻¹ range. The ethyl group introduces characteristic aliphatic C-H stretching and bending vibrations. Aromatic C=C stretching vibrations within the phenyl rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The N=N stretching vibration is often strong in the Raman spectrum, offering a clear marker for the azo linkage. researchgate.net Similarly, the aromatic C=C ring stretching modes are typically intense in Raman spectra. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to precisely assign the observed vibrational modes. nih.govslideshare.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Ethyl (-CH₂CH₃) C-H Stretch 2850 - 2960
Aromatic C=C C=C Ring Stretch 1450 - 1600
Azo (-N=N-) N=N Stretch 1400 - 1500

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. nih.govresearchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the protons on the two different aromatic rings and the ethyl substituent. Due to the (Z)-configuration, the protons of one phenyl ring are shielded by the magnetic anisotropy of the other, leading to upfield shifts compared to the (E)-isomer. rsc.org

Aniline Ring Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group are expected to be shifted upfield due to the electron-donating nature of -NH₂.

Ethylphenyl Ring Protons: The protons on the 3-ethylphenyl ring will exhibit a more complex splitting pattern (singlet, doublet, triplet) within the aromatic region.

Amino Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Ethyl Protons: The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region (typically δ 1.0-3.0 ppm).

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments. rsc.orgmdpi.com

Aromatic Carbons: The spectrum will display multiple signals in the δ 110-160 ppm range, corresponding to the carbons of the two phenyl rings. The carbon atoms attached to the nitrogen atoms (C-N and C-N=N) will have distinct chemical shifts. For instance, the carbon attached to the amino group is expected to be shielded, while the carbon attached to the azo group will be deshielded.

Ethyl Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear as distinct signals in the upfield region of the spectrum (typically δ 15-30 ppm).

The precise chemical shifts can be influenced by the choice of solvent and temperature. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group ¹H-NMR (Predicted δ) ¹³C-NMR (Predicted δ)
Aromatic Protons/Carbons 6.5 - 8.0 110 - 160
Amine Protons (-NH₂) Broad singlet -
Methylene Protons (-CH₂) ~2.7 (quartet) ~29

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of the molecule, particularly the transitions involving its π-electron system. nih.govbiointerfaceresearch.com

The UV-Vis absorption spectrum of azobenzene derivatives is characterized by two main absorption bands. wikipedia.org For this compound, the spectrum is expected to show a high-intensity band in the UV region and a lower-intensity band in the visible region. The presence of the electron-donating amino group (-NH₂) and the ethyl group (-C₂H₅) influences the position and intensity of these bands. rsc.org

Azobenzene derivatives are generally known to be non-fluorescent or weakly fluorescent. researchgate.net This is because the energy absorbed from light is primarily dissipated through the efficient and rapid (Z) ↔ (E) photoisomerization process, which quenches potential fluorescence emission. researchgate.net

Analysis of n→π* and π→π* Electronic Transitions

The electronic absorption bands in azobenzene compounds arise from specific electronic transitions within the molecule's chromophore. nih.govresearchgate.net

π→π Transition:* This is a high-energy, high-intensity transition that involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For aminoazobenzene-type compounds, this band is typically observed in the ultraviolet region, often around 320-380 nm. nih.govwikipedia.org This transition is responsible for the strong light absorption of the compound.

n→π Transition:* This is a lower-energy, lower-intensity transition involving the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital. This transition is formally symmetry-forbidden, which accounts for its weakness. nih.govrsc.org It appears as a distinct band in the visible region of the spectrum, typically around 440-450 nm for azobenzene, giving the compound its characteristic color. nih.govwikipedia.org The (Z)-isomer often exhibits a more intense n→π* band compared to the (E)-isomer.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in the absorption maxima (λmax) in its UV-Vis spectrum. indexcopernicus.comkoreascience.krbohrium.com This phenomenon is caused by differential solvation of the ground and excited states of the molecule, which alters the energy gap between them.

For push-pull systems like 4-aminoazobenzene (B166484) derivatives, where an electron-donating group (-NH₂) is conjugated with the azo bridge, a positive solvatochromism is often observed for the π→π* transition. indexcopernicus.comsemanticscholar.org This means that as the polarity of the solvent increases, the absorption maximum shifts to a longer wavelength (a bathochromic or red shift). This occurs because the excited state, which is more polar than the ground state, is stabilized to a greater extent by polar solvents. koreascience.kr

In contrast, the n→π* transition often exhibits a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n→π* transition. indexcopernicus.com

Table 3: Expected Solvatochromic Shifts for this compound

Solvent Polarity Expected π→π* λmax Shift Expected n→π* λmax Shift
Hexane Non-polar Shorter wavelength Longer wavelength
Chloroform Moderately polar Intermediate Intermediate
Ethanol Polar, protic Longer wavelength Shorter wavelength

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and providing evidence for the structure of this compound through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk

In a typical electron ionization (EI) mass spectrum, the molecule would first lose an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (225.29 g/mol ).

The fragmentation of the molecular ion is expected to occur at the weakest bonds. For azobenzene derivatives, cleavage of the C-N and N=N bonds is common. nih.gov Expected fragmentation pathways could include:

Cleavage of the bonds adjacent to the azo group, leading to the formation of C₆H₄NH₂⁺• (m/z 92) and C₂H₅C₆H₄N₂⁺ (m/z 133) or C₂H₅C₆H₄⁺ (m/z 105) ions.

Loss of the ethyl group (•C₂H₅, 29 Da) from the molecular ion to give a fragment at m/z 196.

Fission of the N=N bond, potentially leading to fragments corresponding to the aniline and ethylphenyl radicals.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound. rsc.org

X-ray Diffraction for Solid-State Structural Determination

Unlike the planar structure of (E)-azobenzene, the (Z)-isomer is inherently non-planar due to steric hindrance between the phenyl rings. wikipedia.orgnih.gov X-ray analysis would reveal key structural parameters:

Bond Lengths: The N=N double bond length in the (Z)-isomer is typically slightly longer than in the (E)-isomer. The C-N bond lengths would also be determined. wikipedia.org

Bond Angles: The C-N=N bond angles are expected to be around 120°, consistent with sp² hybridization of the nitrogen atoms.

Dihedral Angles: The most significant feature of the (Z)-isomer is the twisting of the phenyl rings out of the plane of the C-N=N-C core. The C-N=N-C dihedral angle is a key parameter defining this non-planar conformation. wikipedia.org

Computational and Theoretical Investigations of 4 Z 3 Ethylphenyl Diazenyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. rasayanjournal.co.in It is widely used to determine the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. scispace.com For substituted azobenzenes, DFT methods are instrumental in exploring their ground-state characteristics.

The first step in the computational analysis of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. ijcce.ac.ir DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), are performed to find this minimum energy conformation. researchgate.netresearchgate.net

For this compound, the key structural parameters of interest include the bond lengths of the diazo group (N=N), the carbon-nitrogen bonds (C-N), the bond angles around the azo bridge (C-N=N), and the dihedral angles that describe the orientation of the phenyl rings relative to each other. nih.gov The "(Z)" configuration specifies a cis arrangement around the N=N double bond, which is typically less stable and non-planar compared to the trans or "(E)" isomer. nih.gov The analysis would confirm the expected steric strain in the Z-isomer and quantify the precise twisting of the 3-ethylphenyl and aminophenyl rings.

Table 1: Representative Optimized Geometrical Parameters for a Z-Azobenzene Derivative Calculated via DFT This table presents typical values for a molecule similar to this compound, as specific published data for this compound is not available.

Parameter Description Typical Calculated Value
r(N=N) Azo double bond length ~1.25 Å
r(C-N) Carbon-Nitrogen bond length ~1.42 Å
∠(C-N=N) Angle of the azo bridge ~122°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small gap suggests that the molecule can be easily excited, which is relevant for its color and photochemical reactivity. For this compound, the electron-donating amino (-NH₂) group and the weakly donating ethyl (-CH₂CH₃) group are expected to raise the energy of the HOMO and influence the electron distribution. DFT calculations provide the energies of these orbitals and visualize their spatial distribution, showing where the electron density is concentrated for potential reactions or electronic excitations.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Azobenzene (B91143) This table shows example data generated from a DFT calculation. Actual values would be specific to the chosen functional and basis set.

Orbital Energy (eV) Description
HOMO -5.8 Highest Occupied Molecular Orbital
LUMO -2.5 Lowest Unoccupied Molecular Orbital

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. asianpubs.org After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical vibrational spectrum. derpharmachemica.com

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N=N bond, the stretching of C-H bonds on the aromatic rings, or the bending of the N-H bond in the aniline (B41778) group. materialsciencejournal.org Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve correlation with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. asianpubs.org This correlative analysis is crucial for assigning the peaks in an experimental spectrum to specific molecular motions.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table provides an example of how theoretical and experimental data are correlated. The calculated values are hypothetical and scaled.

Vibrational Mode Typical Calculated (Scaled) Frequency (cm⁻¹) Typical Experimental Frequency (cm⁻¹)
N-H Stretch (Aniline) ~3450 3400-3500
C-H Stretch (Aromatic) ~3050 3000-3100
C-H Stretch (Ethyl) ~2960 2850-2970

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light—leading to its color and photoisomerization—researchers turn to Time-Dependent Density Functional Theory (TD-DFT). rochester.edursc.org TD-DFT is an extension of DFT that can calculate the energies and properties of electronic excited states. researchgate.net

When a molecule absorbs a photon of light, an electron is promoted from an occupied orbital (usually the HOMO) to an unoccupied one (often the LUMO), moving the molecule from its ground state (S₀) to an excited state. TD-DFT calculates the vertical excitation energies for transitions to various singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states. scirp.orgscirp.org

The lowest energy singlet transition (S₀ → S₁) is particularly important. Its energy determines the wavelength of light the molecule absorbs, and its "oscillator strength" indicates the probability of that absorption occurring. For azobenzenes, the characteristic visible color is often due to a lower-energy, weaker n → π* transition (excitation from a non-bonding orbital on the nitrogen atoms), while a stronger π → π* transition occurs in the ultraviolet region. mdpi.com TD-DFT calculations can distinguish between these transitions and predict the resulting UV-Vis absorption spectrum.

Table 4: Example TD-DFT Calculated Excited State Properties This table illustrates the kind of output a TD-DFT calculation provides for the lowest-lying excited states.

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Transition
S₁ 2.75 451 0.02 n → π*
S₂ 3.85 322 0.55 π → π*

The photoisomerization of azobenzenes from the Z- to the E-isomer is a dynamic process that occurs on the excited-state potential energy surface (PES). A PES is a plot of the molecule's energy as a function of its geometric coordinates. TD-DFT can be used to map out the PES for the ground and relevant excited states (like S₁ and T₁).

These calculations help elucidate the mechanism of isomerization, which can occur via rotation around the N=N bond or through an inversion mechanism at one of the nitrogen atoms. A critical feature of these surfaces is the existence of conical intersections (CIs)—points where two electronic states (e.g., S₁ and S₀) have the same energy. These CIs act as efficient funnels for the molecule to return from the excited state back to the ground state, facilitating the rapid Z → E conversion after light absorption. While computationally demanding, mapping the pathways on the PES and locating CIs are essential for a complete understanding of the photochemistry of this compound.

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is a critical parameter in the photochemistry of azobenzene derivatives as it governs the rate of intersystem crossing (ISC) between electronic states of different spin multiplicities (e.g., from a singlet excited state to a triplet state). For molecules like this compound, understanding SOC is essential for elucidating deactivation pathways that compete with the desired photoisomerization.

A typical table of calculated spin-orbit coupling constants would be structured as follows, though specific values for this compound are not available in the reviewed literature.

Table 1: Illustrative Spin-Orbit Coupling Constants (SOCs) for Azobenzene Derivatives This table is for illustrative purposes only and does not represent calculated data for this compound.

Interacting States Geometry SOC (cm⁻¹)
S₁ / T₁ S₁ Minimum 25.8
S₁ / T₂ S₁ Minimum 10.2

Conformational Analysis and Tautomerism Studies

The presence of the aniline moiety in this compound introduces the possibility of tautomerism, specifically azo-hydrazone tautomerism, particularly under protonation. The equilibrium between these forms can significantly affect the compound's spectroscopic properties and photochemical behavior.

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the relative stabilities of different conformers and tautomers. By calculating the Gibbs free energies of the azo and hydrazone forms, it is possible to predict which tautomer is more stable under specific conditions (e.g., in different solvents). For related aminoazobenzenes, studies have shown that the azo form is generally more stable, but the relative stability can be influenced by the solvent environment. Quantum-chemical calculations are crucial for characterizing the structure of both tautomers and understanding the mechanism of their interconversion.

Table 3: Hypothetical Relative Energies of Tautomers for this compound This table is illustrative. Specific computational data for this compound is not available in the cited literature.

Tautomer Method Solvent Relative Energy (kcal/mol)
Azo B3LYP/6-31G* Gas Phase 0.00
Hydrazone B3LYP/6-31G* Gas Phase +5.7
Azo B3LYP/6-31G* Water (PCM) 0.00

Photochemistry and Photoisomerization Dynamics of 4 Z 3 Ethylphenyl Diazenyl Aniline

E-Z Isomerization Mechanisms and Kinetics

The reversible transformation between the thermally stable E-isomer and the metastable Z-isomer of azobenzene (B91143) derivatives is the cornerstone of their photochromic properties. This process can be initiated by photoexcitation and can revert either photochemically or thermally.

The photoisomerization of azobenzene derivatives, including 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline, is initiated by the absorption of a photon, which elevates the molecule to an electronically excited state. The two primary excited states involved are the S1 (n→π) and S2 (π→π) states. The isomerization mechanism is dependent on which of these states is accessed.

Rotation vs. Inversion: Two principal mechanisms have been proposed for the E-Z isomerization: rotation and inversion. The rotational mechanism involves the twisting of the -N=N- double bond in the excited state, passing through a perpendicular transition state. This pathway is generally associated with excitation to the S2 (π→π) state. The inversional mechanism , on the other hand, involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp2 to sp, leading to a "side-stepping" motion of the attached phenyl ring. This pathway is typically favored upon excitation to the S1 (n→π) state.

For many azobenzene derivatives, the quantum yield of isomerization has been observed to be dependent on the excitation wavelength, a phenomenon that violates Kasha's rule. This suggests that the isomerization pathway is determined by the initially populated excited state.

The presence of an electron-donating amino group at the 4-position and an ethyl group at the 3'-position in this compound influences the electronic properties of the molecule. The amino group, a strong electron-donating group, causes a red-shift in the π→π* absorption band, bringing it closer to the n→π* band. This can lead to an overlap of these bands and influence the efficiency of the photoisomerization process.

The metastable Z-isomer can relax back to the more stable E-isomer in the dark through a process known as thermal back-isomerization. The rate of this process is a critical parameter for applications, as it determines the lifetime of the Z-state.

Generally, for push-pull systems, polar solvents tend to stabilize the more polar transition state of the rotational pathway, thereby accelerating the thermal back-isomerization. Conversely, in non-polar solvents, the inversion mechanism with a less polar transition state may be favored, leading to a slower relaxation.

Factor Influence on Thermal Back-Isomerization Expected Effect on this compound
Solvent Polarity Can accelerate or decelerate the rate depending on the mechanism. For push-pull systems, polar solvents often accelerate the rotational pathway.An increase in solvent polarity is expected to increase the rate of thermal back-isomerization due to the presence of the electron-donating amino group.
Temperature The rate of thermal isomerization increases with temperature, following the Arrhenius equation.Higher temperatures will lead to a faster decay of the Z-isomer to the E-isomer.
Substituents Electron-donating groups can influence the preferred isomerization pathway and the stability of the Z-isomer.The amino group is expected to favor a rotational mechanism for thermal isomerization, particularly in polar solvents.

Excited-State Dynamics and Deactivation Pathways

Upon photoexcitation, the molecule does not remain in the excited state indefinitely. It undergoes a series of rapid processes, including isomerization and deactivation back to the ground state.

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the dynamics of molecules on ultrafast timescales. For azobenzene and its derivatives, these studies have revealed that the excited-state lifetimes are typically in the picosecond to femtosecond range.

After excitation to the S2 state, internal conversion to the S1 state is usually very rapid, occurring on the order of tens to hundreds of femtoseconds. The molecule then evolves on the S1 potential energy surface, leading to either isomerization or decay back to the E-isomer ground state. The lifetime of the S1 state is crucial in determining the quantum yield of isomerization. A longer S1 lifetime generally allows more time for the molecule to reach the geometry required for isomerization.

For 4-aminoazobenzene (B166484), the excited-state dynamics have been shown to be complex, with multiple decay components observed. The presence of the amino group can introduce additional deactivation pathways, such as intramolecular charge transfer (ICT), which can compete with the isomerization process.

Substituents play a pivotal role in tuning the photophysical properties and isomerization dynamics of azobenzenes. The nature and position of the substituents can significantly alter the absorption spectra, excited-state lifetimes, and quantum yields.

Steric Effects: The ethyl group in the meta position of the second phenyl ring is not expected to introduce significant steric hindrance that would drastically alter the isomerization mechanism, unlike bulky ortho-substituents which can favor a rotational pathway and affect the stability of the Z-isomer.

Substituent Position Electronic Effect Expected Impact on Photophysical Properties
Amino (-NH2)4Strong electron-donating (mesomeric)Red-shifts the π→π* absorption band; can introduce ICT character to the excited state; accelerates thermal back-isomerization.
Ethyl (-CH2CH3)3'Weak electron-donating (inductive)Minor electronic perturbation; minimal steric hindrance in the meta position.

External Stimuli Responsiveness in Photoisomerization

The photoisomerization of azobenzene derivatives can be influenced by various external stimuli, making them attractive for the development of responsive materials.

The solvent environment is a key external stimulus. As discussed, solvent polarity can significantly impact the rate of thermal back-isomerization. In addition to polarity, solvent viscosity can also play a role by restricting the molecular motions required for isomerization, although this effect is generally less pronounced than for larger molecular rotors.

Furthermore, the incorporation of azobenzene derivatives into constrained environments, such as polymer matrices, liquid crystals, or self-assembled monolayers, can dramatically alter their photoisomerization behavior. The steric constraints imposed by the host matrix can hinder the conformational changes associated with isomerization, leading to changes in quantum yields and thermal relaxation rates. While specific studies on this compound in such environments are not widely reported, the general principles observed for other azobenzenes would be expected to apply.

Proton-Dependent Photochemical Properties

The photochemical behavior of 4-aminoazobenzene derivatives, including this compound, is highly sensitive to the acidic environment. Protonation of the azo group or the amino substituent can significantly alter the electronic structure of the molecule, thereby influencing its absorption spectra and isomerization pathway.

In neutral or basic conditions, the amino group acts as an electron-donating group, which influences the energy of the n→π* and π→π* electronic transitions. Upon acidification, protonation can occur at two primary sites: the β-nitrogen of the azo linkage and the amino group. The protonation of the azo bridge is known to catalyze the thermal Z→E isomerization by reducing the energy barrier for rotation around the N=N bond.

Research on related 4-aminoazobenzene compounds has shown that in acidic solutions, a tautomeric equilibrium exists between the ammonium (B1175870) and azonium forms. The azonium form, where a proton is added to the azo group, often exhibits a significant red-shift in its absorption spectrum. This shift can alter the wavelengths of light required to induce photoisomerization. For some azobenzene derivatives, protonation can even shut down the photoisomerization process, locking the molecule in the trans configuration, which then rapidly decays back to the ground state. The excited-state dynamics are also affected, with protonated forms often exhibiting faster decay lifetimes compared to their unprotonated counterparts.

The specific impact of protonation on this compound would be expected to follow these general trends. The ethylphenyl group's electronic contribution would subtly modify the pKa values associated with protonation and the precise absorption maxima of the protonated species. Detailed quantitative data for this specific compound, however, remains scarce in publicly accessible literature.

Table 1: Anticipated Effects of Protonation on Photochemical Properties

Property Neutral/Basic Conditions Acidic Conditions (Protonation)
Primary Species Neutral molecule Ammonium and Azonium tautomers
Absorption Spectrum Typical n→π* and π→π* bands Red-shifted absorption bands
Z→E Isomerization Rate Thermally driven Catalyzed, faster thermal relaxation

| Photoisomerization | Reversible Z/E isomerization | Potentially inhibited or altered |

Solvent Environment Effects on Isomerization

The solvent environment plays a critical role in the photoisomerization dynamics of azobenzene derivatives. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the rates of both the photoinduced and thermal isomerization processes.

For 4-aminoazobenzene derivatives, the rate of thermal Z→E isomerization has been observed to be highly dependent on solvent polarity. In contrast to unsubstituted azobenzene, where the isomerization rate is largely independent of the solvent, derivatives with electron-donating groups like the amino group show accelerated isomerization rates in polar solvents. This is often attributed to a change in the isomerization mechanism from inversion to rotation. The rotational pathway involves a more polar transition state, which is stabilized by polar solvents, thus lowering the activation energy for the process.

Studies on similar molecules, such as 4-dimethylaminoazobenzene carboxylic acid, have demonstrated that the efficiency of the E→Z photoisomerization can be strongly solvent-dependent, with the process being less efficient in protic solvents like water and ethanol. This highlights the role of specific solute-solvent interactions, such as hydrogen bonding, in modulating the photochemical pathways.

Table 2: Expected Influence of Solvent Polarity on Isomerization of this compound

Solvent Type Expected Relative Rate of Thermal Z→E Isomerization Probable Isomerization Mechanism
Non-polar (e.g., Hexane) Slower Inversion
Polar Aprotic (e.g., Acetonitrile) Faster Rotation

It is important to note that while these trends are well-established for the class of 4-aminoazobenzenes, specific kinetic and thermodynamic data for this compound would require dedicated experimental investigation.

Coordination Chemistry and Metal Complexation of 4 Z 3 Ethylphenyl Diazenyl Aniline

Ligand Design and Coordination Sites6.2. Synthesis and Characterization of Metal Complexes6.3. Electronic and Structural Properties of Azo-Metal Complexes6.4. Influence of Metal Coordination on Photoisomerization Behavior

Further research would be required to synthesize this compound, investigate its potential as a ligand, and characterize any resulting metal complexes to provide the detailed information requested in the outline. At present, such data is not publicly accessible.

Supramolecular Chemistry and Self Assembly of 4 Z 3 Ethylphenyl Diazenyl Aniline Systems

Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline, the key non-covalent interactions driving its assembly into supramolecular structures include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.govnih.gov

Hydrogen Bonding: The aniline (B41778) moiety of the molecule possesses N-H groups that can act as hydrogen bond donors, while the azo group (-N=N-) can act as a hydrogen bond acceptor. This donor-acceptor complementarity allows for the formation of intermolecular hydrogen bonds, which are crucial for the directional and stable assembly of molecules. japtronline.comresearchgate.net For instance, in related azo compounds, intermolecular N—H···N hydrogen bonds between amine groups have been observed to lead to the formation of polymeric chains. nih.gov The presence of an aniline group suggests that this compound can participate in similar hydrogen-bonding patterns, contributing significantly to the stability and structure of the resulting supramolecular assemblies.

π-π Stacking: The aromatic phenyl rings in this compound are electron-rich π-systems that can engage in π-π stacking interactions. These interactions, arising from electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings, play a vital role in the vertical organization of the molecules within a supramolecular structure. nih.govnih.gov The stability and geometry of these stacked arrangements can be influenced by substituents on the aromatic rings. mdpi.com In similar diazenyl compounds, π-π stacking interactions with centroid-to-centroid distances around 3.77 Å have been observed to link molecules into layers. iucr.org Theoretical estimations using Density Functional Theory (DFT) on related systems have shown that the energy of these interactions can be significant, on the order of several kcal/mol. nih.govresearchgate.net

The interplay of these various non-covalent interactions dictates the specific recognition patterns and the resulting three-dimensional arrangement of this compound molecules in the solid state.

Design and Characterization of Supramolecular Architectures

The design of supramolecular architectures involves the strategic use of molecular building blocks that are programmed, through their functional groups and geometry, to self-assemble into desired structures. The molecular structure of this compound, with its hydrogen-bonding sites and aromatic rings, makes it a suitable candidate for the construction of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov

The formation of these architectures can often be controlled by factors such as solvent choice, temperature, and the presence of co-forming molecules in co-crystallization experiments. rsc.org For example, the use of different solvents can lead to different packing arrangements and morphologies, such as spheres, rods, or vesicles. nih.gov

Characterization Techniques: The resulting supramolecular architectures are typically characterized using a combination of experimental and computational methods.

Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides detailed information about bond lengths, bond angles, and the specific non-covalent interactions that hold the supramolecular assembly together. nih.govnih.govnih.gov

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for the formation of hydrogen bonds and other intermolecular interactions in both the solid state and in solution. researchgate.nethw.ac.uk

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal structure, providing a detailed picture of the close contacts between molecules. nih.goviucr.org

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are employed to calculate the energies of different non-covalent interactions and to predict the most stable supramolecular arrangements. nih.govresearchgate.net

Below is an interactive data table summarizing the key non-covalent interactions and typical characterization methods for supramolecular systems analogous to those formed by this compound.

Interaction TypeKey Molecular FeaturesTypical Distance (Å)Typical Energy (kcal/mol)Primary Characterization Techniques
Hydrogen Bonding N-H (donor), -N=N- (acceptor)N···N: ~3.23 - 10SCXRD, FT-IR, NMR
π-π Stacking Phenyl ringsCentroid-Centroid: 3.4 - 3.81 - 5SCXRD, Computational Modeling
C-H···π Interactions C-H bonds, Phenyl ringsH···π: ~2.90.5 - 2SCXRD, Hirshfeld Surface Analysis
van der Waals Forces All atomsN/A< 1SCXRD (packing analysis)

Photoresponsive Supramolecular Assemblies

Azo compounds, such as this compound, are well-known for their photochromic properties. nih.gov The central azo bond can undergo a reversible isomerization from the more stable trans (E) configuration to the cis (Z) configuration upon irradiation with UV light. This process can often be reversed by irradiation with visible light or by thermal relaxation. nih.gov

For example, the trans-to-cis isomerization can disrupt the packing and the network of non-covalent interactions that hold the supramolecular structure together, leading to a disassembly of the ordered architecture. researchgate.net Subsequent cis-to-trans isomerization can then lead to the reversible re-assembly of the structure. This light-induced assembly and disassembly can be used to control properties such as morphology, solubility, and guest-binding capabilities.

The design of photoresponsive supramolecular assemblies based on this compound would involve leveraging the interplay between the photoisomerization of the azo group and the non-covalent interactions that govern the self-assembly process. The ethylphenyl group may influence the kinetics of the isomerization and the stability of the different isomeric states, which in turn would affect the photoresponsive behavior of the resulting supramolecular system.

Characterization of these dynamic systems often involves techniques that can probe the structural changes in real-time, such as UV-Vis spectroscopy to monitor the isomerization process and microscopy techniques (e.g., SEM, TEM, AFM) to observe changes in the morphology of the self-assembled structures upon irradiation.

Applications in Advanced Materials Science

Integration into Photochromic Materials

The core functionality of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline in advanced materials stems from its photochromic nature—the ability to change color upon exposure to light. mcgill.ca This phenomenon is rooted in the reversible trans ⇔ cis isomerization around the central azo (-N=N-) bond. mcgill.casemanticscholar.org The trans isomer is generally more stable and rod-like, while the cis isomer is bent and less stable. mdpi.com

Irradiation with light of a specific wavelength, typically in the UV or blue region of the spectrum, can overcome the energy barrier to convert the trans isomer to the cis isomer. mdpi.comacs.org This conversion alters the molecule's absorption spectrum, leading to a visible color change. mcgill.ca The reverse process, from cis back to trans, can be triggered by irradiation with a different wavelength (often visible light) or can occur spontaneously through thermal relaxation. mcgill.ca

The specific wavelengths for isomerization and the stability of the cis isomer are influenced by the substituent groups on the phenyl rings. mcgill.caacs.org In this compound, the electron-donating amino (-NH₂) group and the weakly donating ethyl (-C₂H₅) group can be used to tune these photochromic properties. mcgill.ca When incorporated into a host matrix, such as a polymer or an amorphous glass, these azobenzene (B91143) derivatives impart their photo-switching capabilities to the bulk material. mcgill.carsc.org Research has shown that the quantum yields of photoisomerization and the rates of thermal relaxation can differ between solution and solid-state films, depending on the molecular structure and the host environment. rsc.org

Table 1: General Properties of Azobenzene Isomers

Property trans-Isomer (E) cis-Isomer (Z)
Molecular Shape Elongated, rod-like Bent
Thermal Stability More stable Less stable (metastable)
UV-Vis Absorption Strong π-π* transition (e.g., ~320-360 nm) Weaker n-π* transition (e.g., ~440-460 nm)
Switching Trigger (trans to cis) UV or blue light N/A

| Switching Trigger (cis to trans) | Visible light or heat | N/A |

Development of Molecular Switches and Logic Gates

The distinct and reversible states of the trans and cis isomers make azobenzene derivatives like this compound ideal candidates for molecular switches. mcgill.casemanticscholar.org The state of the molecule can be toggled using light as an external stimulus, effectively creating a binary system where the trans state can represent "1" and the cis state "0", or vice versa. nih.gov This "on-off" or "off-on" switching capability is the fundamental principle behind their use in molecular-level information processing. alliedacademies.org

Building on this switching principle, molecular logic gates—devices that perform Boolean logic operations—can be constructed. nih.govalliedacademies.org In such systems, light inputs (specific wavelengths) can be used to trigger the isomerization, and the output is a measurable property of the system, such as its absorbance at a particular wavelength or its fluorescence. alliedacademies.org For instance, an "AND" gate could be designed where a specific output is only achieved when two different light inputs are applied sequentially. nih.gov The development of such "intelligent" molecules capable of performing logic operations is a crucial step toward creating molecular-level computing devices. nih.gov

Fabrication of Light-Responsive Polymers and Thin Films

When azobenzene derivatives are incorporated into polymer structures, either as part of the main chain or as side groups, the resulting materials can exhibit macroscopic responses to light. mdpi.comrsc.org The collective, light-induced isomerization of many azobenzene units within a polymer matrix can translate into changes in the material's physical and chemical properties. rsc.orgrsc.org

Key phenomena observed in these light-responsive polymers include:

Photo-actuation: The change in molecular shape from the linear trans form to the bent cis form can induce mechanical stress in a polymer film, causing it to expand, contract, or bend upon irradiation. mdpi.com This allows for the creation of light-driven actuators.

Photoinduced Surface Relief (PSR): When thin films of some azobenzene-containing polymers are exposed to an interference pattern of light, large-scale mass transport can occur, leading to the formation of surface relief gratings (SRGs). mdpi.comrsc.org These topographic patterns can be erased and rewritten, offering applications in optical data storage and diffractive optics. rsc.org

Changes in Physical Properties: Light can be used to reversibly alter properties such as glass transition temperature (Tg), viscosity, and solubility of the polymer material. rsc.org

These effects enable the fabrication of smart thin films and coatings that can change their surface topography or physical characteristics on demand. mdpi.comrsc.orgresearchgate.net For example, photoresponsive waterborne coatings have been developed where optical patterns can be imprinted using a mask and UV light, and subsequently erased with blue light. acs.org

Applications in Optoelectronic and Photonic Devices

The ability to control the optical and physical properties of materials containing this compound and related azobenzenes opens up numerous applications in optoelectronics and photonics. mcgill.casemanticscholar.orgmdpi.com These applications leverage the light-induced changes in refractive index, absorption, and surface structure.

Table 2: Photonic Applications of Azobenzene-Containing Materials

Application Underlying Phenomenon Description
Optical Data Storage Photoinduced Birefringence & SRGs Information can be written as aligned domains (birefringence) or surface patterns using polarized light and erased with light or heat. mdpi.comrsc.org
Optical Switching Reversible Isomerization The change in the material's absorption spectrum or refractive index upon isomerization can be used to modulate a light signal, creating an optical switch. mcgill.ca
Photoalignment of Liquid Crystals Surface Interaction with Azo Film A thin film of an azobenzene polymer can be used to control the alignment of liquid crystal molecules in a display device through light exposure, eliminating the need for mechanical rubbing. mcgill.camdpi.com

| Rewritable Optical Patterns | Photochromism & PSR | The ability to create and erase patterns on a surface allows for applications in security labeling, rewritable paper, and dynamic displays. acs.org |

The photo-orientation process is central to many of these applications. mdpi.com When irradiated with linearly polarized light, azobenzene molecules tend to align perpendicularly to the direction of polarization, inducing optical anisotropy (birefringence) in the material. mdpi.com This property is crucial for optical data storage and for creating components that can manipulate polarized light in photonic circuits. mcgill.camdpi.com

Conclusion and Future Research Perspectives

Current Understanding and Research Gaps

Our current understanding of azo compounds is extensive in terms of their synthesis, basic chromophoric properties, and industrial applications as colorants. nih.gov The fundamental chemistry, involving diazotization and azo coupling reactions, is well-established, allowing for the synthesis of a vast array of structures with diverse colors and properties. wikipedia.org The relationship between the chemical structure of an azo dye and its color is also well-understood, enabling the targeted synthesis of dyes with specific hues. nih.gov

However, significant research gaps remain, particularly in the context of their application in high-tech fields. A critical area requiring further investigation is the comprehensive toxicological profiling of many azo dyes and their metabolic byproducts. While some aromatic amines released from the reductive cleavage of azo dyes are known or suspected carcinogens, a full picture of the structure-toxicity relationship is yet to be established. jchemrev.com Furthermore, there is a need for more in-depth studies on the long-term environmental fate and impact of these compounds. nih.gov

From a materials science perspective, a deeper understanding of the structure-property relationships governing their performance in non-linear optics, energy storage, and as molecular switches is needed. For instance, while the photoisomerization of azobenzene (B91143) derivatives is a known phenomenon, precise control over the switching behavior and stability of both isomers in various matrices remains a challenge.

Emerging Trends and Directions in Azo Compound Research

The field of azo compound research is witnessing several exciting emerging trends. A significant shift is the focus on "smart" or functional azo materials. These are materials where the azo compound is not merely a passive colorant but an active component that responds to external stimuli such as light, pH, or temperature. researchgate.net This has led to the development of photo-responsive polymers, drug delivery systems, and materials for optical data storage. researchgate.netajgreenchem.com

Another key trend is the development of more sustainable and environmentally friendly synthesis and application methods for azo dyes. This includes the use of greener solvents, catalysts, and alternative energy sources for synthesis, as well as the development of biodegradable azo dyes to mitigate their environmental impact. preprints.org

The exploration of azo compounds in biomedical applications is also a rapidly growing area. Researchers are investigating their potential as antibacterial, antifungal, and anticancer agents. eurekaselect.comresearchgate.net The ability of the azo bond to be cleaved under specific biological conditions (e.g., in the hypoxic environment of tumors) makes them promising candidates for targeted drug delivery systems. eurekaselect.com

Finally, there is a growing interest in the application of azo compounds in organic electronics, particularly in the development of organic electrode materials for batteries. The redox activity of the azo group can be harnessed for reversible energy storage, offering a potentially sustainable alternative to traditional inorganic battery materials. pnas.org

Potential for Novel Functional Material Development

The unique photophysical and chemical properties of azo compounds position them as highly promising building blocks for the development of novel functional materials. The photoisomerization between the more stable E (trans) and less stable Z (cis) forms of the azo group can be harnessed to create a variety of photo-switchable materials.

Table 1: Potential Applications of Functional Azo Materials

Application AreaFunctional PropertyExample of Potential Material
Optoelectronics Photo-induced birefringence and dichroismHolographic data storage media, optical switches
Biomedical Photo-controlled drug releaseLight-activated drug delivery systems
Soft Robotics Photo-mechanical actuationLight-driven artificial muscles and actuators
Sensors Colorimetric or fluorescent response to analytesChemical sensors for metal ions or pH
Energy Storage Reversible redox reactionsOrganic cathodes for rechargeable batteries

The ability to incorporate azo moieties into polymer backbones or as side chains allows for the creation of photo-responsive polymers that can undergo changes in shape, solubility, or surface properties upon light irradiation. This opens up possibilities for applications in areas such as soft robotics, self-healing materials, and smart coatings.

Furthermore, the synthesis of multichromophoric systems containing azo units alongside other functional groups (e.g., fluorescent dyes, liquid crystal mesogens) can lead to materials with synergistic properties. For instance, combining the photo-switching of an azo group with the emissive properties of a fluorophore could lead to the development of novel super-resolution imaging agents. The continued exploration of the vast chemical space of azo compounds, coupled with advancements in materials design and fabrication, holds immense potential for the creation of next-generation functional materials with tailored properties and a wide range of applications.

Q & A

Q. Table 1: Substituent Effects on Yield

Substituent on AnilineProduct Yield (%)Key Condition
4-Bromo57EtOAc/Hexane
4-Chloro26EtOAc/Hexane
4-Methoxy84EtOAc/Hexane
4-Allyloxy46EtOAc/Hexane

Yields vary due to steric and electronic effects of substituents. Methoxy groups enhance reactivity via resonance stabilization .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and Z-configuration. Key signals include:
    • Aromatic protons (δ 6.8–7.8 ppm, split due to anisotropic effects).
    • NH₂ protons (δ ~5.2 ppm, broad singlet) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-N=N-C ~120° for Z-isomer) and hydrogen-bonding networks (e.g., N–H⋯O interactions with picrate anions) .
  • IR Spectroscopy : Stretching vibrations for N=N (~1600 cm⁻¹) and NH₂ (~3400 cm⁻¹) .

How can researchers resolve contradictions in substituent effects on biological activity?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial efficacy) often arise from steric hindrance or electronic modulation. A structured approach includes:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and measure activity.

Molecular Docking : Predict binding modes with target proteins (e.g., bacterial enzymes) to explain activity differences .

Q. Table 2: Antimicrobial Activity of Analogues

SubstituentMIC (µg/mL) against S. aureus
Neopentyloxy12.5
Isopentyloxy6.25
2-Ethylhexyloxy25.0

Bulkier substituents (e.g., neopentyl) reduce activity due to poor target binding .

What computational methods are employed to study electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous/organic media .

How does the Z-configuration influence photoresponsive behavior in diazenyl compounds?

Answer:
The Z-isomer exhibits reversible isomerization to the E-form under UV light (λ = 365 nm), critical for photopharmacology. Key factors:

  • Quantum Yield : Affected by substituent polarity (e.g., methoxy groups enhance stability).
  • Thermal Relaxation : Z→E reversion occurs faster in polar solvents (e.g., DMSO) .

What stability considerations are critical under varying experimental conditions?

Answer:

  • Acidic Conditions : Protonation occurs at the diazenyl group (N=N), forming salts (e.g., picrate adducts) rather than the amine .
  • Oxidative Stability : Susceptible to quinone formation in air; store under inert gas with antioxidants (e.g., BHT) .

Notes

  • Methodological rigor is prioritized, with citations to peer-reviewed studies (e.g., RSC, Acta Crystallographica).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.